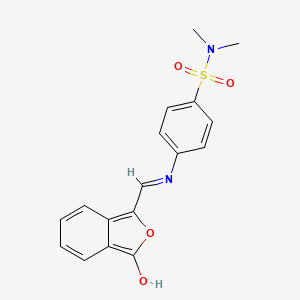

(Z)-N,N-dimethyl-4-((3-oxoisobenzofuran-1(3H)-ylidene)methylamino)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

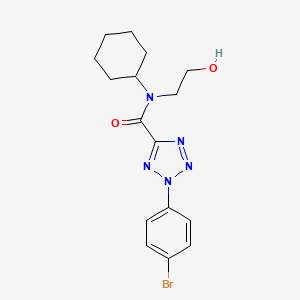

Isobenzofuran-1(3H)-one, also known as phthalide, is a lactone that is fused to an aromatic ring . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Several compounds possessing this moiety exhibit many biological activities such as antioxidant, antifungal, anti-platelet, and anticonvulsant activity .

Synthesis Analysis

A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (phthalides) was synthesized via condensation, aromatization, and acetylation reactions . The synthetic route used to prepare these compounds involved the DBU-promoted condensation of commercially available phthalaldehydic acid and different 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The isobenzofuran fused-ring system is almost planar and is oriented almost perpendicular to the central ring of the xanthene system . The dihedral angle between the benzene rings of the xanthene system is 10.0 (2), indicating a butterfly-like orientation .

Chemical Reactions Analysis

The substances synthesized were submitted to in vitro bioassays against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines using the MTT cytotoxicity assay . Some derivatives inhibited 90% of cell viability at 100 µM .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Molecular Docking

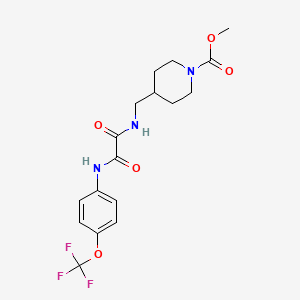

- Schiff bases derived from sulfa drugs and substituted salicylaldehyde showed enzyme inhibition activities. These compounds were evaluated for their effects on several enzyme activities, including cholesterol esterase, tyrosinase, and α-amylase, with specific IC50 values reported, demonstrating significant inhibition potentials. Molecular docking studies were performed to understand the interactions between the inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Photodynamic Therapy and Cancer Treatment

- The synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, were explored for their applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

- A series of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds displayed potent activity, surpassing reference drugs in effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi. Molecular modeling was performed to analyze the interaction within the active site of dihydropteroate synthase (Ghorab et al., 2017).

Antifungal and Anti-inflammatory Properties

- The synthesis of compounds using 4-toluenesulfonamide as a building block led to novel triazepines, pyrimidines, and azoles. Some of these compounds were screened for their in vitro antifungal activity, showcasing good efficacy, which suggests potential applications in developing new antifungal agents (Khodairy et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. The compound contains a sulfonamide functional group , which is an organosulfur group with the structure R−S(=O) 2 −NR 2. It consists of a sulfonyl group ( O=S=O ) connected to an amine group ( −NH 2 ) . Sulfonamides are known to have a wide range of biological activities and are used in many pharmaceutical applications.

Zukünftige Richtungen

The future directions for research into isobenzofuran-1(3H)-ones and related compounds could involve further exploration of their biological activities and potential applications as drugs . The development of efficient methods for the formation of the C-O bond via the acetylation of O–H bonds is one of the primary subjects in organic synthetic chemistry .

Eigenschaften

IUPAC Name |

4-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-19(2)24(21,22)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(20)23-16/h3-11,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMMUUGAUYXQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)

![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)

![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2838706.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2838711.png)